[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Description
Historical Background and Discovery
The compound [6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl]methanamine emerged from efforts to optimize imidazothiazole derivatives for kinase inhibition. First synthesized in the early 2010s, its development followed discoveries that imidazo[2,1-b]thiazole scaffolds exhibit selectivity for ErbB4 (HER4) kinase, a target in oncology. Early synthetic routes involved cyclocondensation of 2-aminothiazole with α-bromoacetophenone derivatives, followed by palladium-catalyzed cross-coupling to introduce aromatic substituents. The 3-methoxyphenyl group at position 6 and methanamine at position 5 were strategically incorporated to enhance binding affinity while maintaining metabolic stability.
Significance in Medicinal Chemistry Research
This compound exemplifies structure-activity relationship (SAR) optimization in heterocyclic drug design. Its imidazothiazole core enables π-π stacking interactions with kinase ATP-binding pockets, while the 3-methoxyphenyl moiety contributes to hydrophobic contacts. Studies highlight its dual role as a kinase inhibitor and antiproliferative agent, with demonstrated selectivity for cancer cells over normal fibroblasts (IC₅₀ < 1 μM in T-47D breast cancer vs. >10 μM in MRC-5 lung cells). Compared to first-generation imidazothiazoles, its methanamine side chain improves solubility, addressing a key limitation of earlier analogs.
Position within the Imidazothiazole Family of Compounds
As a 5,6-disubstituted imidazo[2,1-b]thiazole, this compound occupies a distinct niche:
This structural uniqueness correlates with divergent biological activities compared to analogs like imidazo[5,1-b]thiazole anticoagulants or 3-aminomethyl derivatives.
Nomenclature and Chemical Classification
IUPAC Name : [6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl]methanamine
Molecular Formula : C₁₃H₁₃N₃OS
Molecular Weight : 275.33 g/mol
SMILES : COC1=CC(=CC=C1)C2=C(N3C(=CN=C3S2)CN)
Chemical Class : Bicyclic heterocycle (imidazo[2,1-b]thiazole derivative)
CAS Registry : Not publicly disclosed (proprietary research compound)
Research Objectives and Scope
Current investigations focus on:
- Kinase Inhibition Profiling : Expanding target screening beyond ErbB4 to Abl, EGFR, and VEGFR.
- Synthetic Methodology : Developing one-pot multicomponent reactions to improve yield (>75% in recent trials).
- Biological Evaluation :
- Computational Modeling : QSAR studies correlating substituent electronegativity with ErbB4 binding (R² = 0.89 in recent models).
This research aims to establish the compound as a lead candidate for targeted cancer therapies while elucidating structure-property relationships critical for imidazothiazole optimization.
Properties
IUPAC Name |
[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-17-10-4-2-3-9(7-10)12-11(8-14)16-5-6-18-13(16)15-12/h2-7H,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSOABQLGOHVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine, also known by its CAS number 1082881-23-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃OS. It features a thiazole ring fused with an imidazole structure, which is known to enhance biological activity due to the electron-rich nature of these heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃OS |
| Molecular Weight | 259.33 g/mol |
| CAS Number | 1082881-23-9 |
| Appearance | White to off-white solid |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound was tested against a range of bacterial and fungal strains.
Key Findings:
- The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Inhibition zones were measured in millimeters (mm), with notable effectiveness against Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin |
| Escherichia coli | 18 | Gentamicin |
| Aspergillus niger | 22 | Amphotericin B |
The presence of the imidazole ring significantly enhanced the antimicrobial properties compared to other derivatives lacking this structure .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies focusing on different cancer cell lines.
Research Highlights:
- In vitro studies demonstrated that the compound inhibited cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC₅₀ values ranging from 2.43 to 7.84 μM.
- Apoptosis assays indicated that the compound could induce apoptosis in cancer cells by enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
The biological activities of this compound are believed to be associated with its ability to interact with cellular pathways involved in proliferation and apoptosis.
Proposed Mechanisms:
- Microtubule Destabilization: The compound may act as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis has been observed in treated cells.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to [6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that a related thiazole compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival and growth .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural features may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth.
- Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antibacterial effects of thiazole derivatives against Gram-positive bacteria, suggesting that modifications to the thiazole ring could enhance efficacy .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties for imidazo[2,1-b][1,3]thiazole derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
- Case Study : A recent investigation reported that a derivative exhibited significant neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function and reducing amyloid-beta levels .
Organic Electronics
The unique electronic properties of imidazo[2,1-b][1,3]thiazole derivatives make them suitable candidates for organic electronic materials. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Case Study : Research published in Advanced Functional Materials indicated that incorporating thiazole-based compounds into polymer matrices improved charge transport properties significantly .
Sensor Technology
The compound's potential as a sensing material has been explored due to its ability to interact with various analytes. Its application in chemical sensors for detecting environmental pollutants or biological markers is particularly promising.
Comparison with Similar Compounds
Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives
Substituent Effects on Pharmacological Activity
- C-6 Position: 3-Methoxyphenyl (Target Compound): The electron-donating methoxy group may enhance hydrophobic interactions in aromatic pockets, as seen in noscapine-derived anticancer agents . 4-(Methylsulfonyl)phenyl (Compound 6a): The sulfonyl group’s electron-withdrawing nature and bulk improve COX-2 selectivity by fitting into the enzyme’s secondary pocket, yielding a selectivity index of 313.7 . 4-Fluoro-3-hydroxyphenyl (KS28): The hydroxyl and fluorine groups optimize BRAF binding, achieving nanomolar potency against BRAF V600E .
- N,N-Dimethylmethanamine (Compound 6a): The dimethyl group increases lipophilicity and steric bulk, enhancing COX-2 binding (IC50 = 0.08 µM) . Pyrimidinylamino-sulfonamide (KS28): This substituent enables dual hydrogen bonding and hydrophobic interactions with BRAF’s ATP-binding pocket .
COX-2 Inhibitors
Compound 6a, with a 4-(methylsulfonyl)phenyl group and dimethylamine, exhibits exceptional COX-2 selectivity (IC50 = 0.08 µM; COX-1 IC50 >100 µM) . meta) and amine size critically determine isoform specificity.
Anticancer and Kinase Inhibitors
KS28, a BRAF inhibitor with a pyrimidinylamino-sulfonamide group, demonstrates potent activity (IC50 = 0.02 µM) and overcomes drug resistance by inhibiting RAF dimerization . This highlights the role of C-5 substituents in targeting kinase allosteric sites.
Preparation Methods
Preparation of 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole
The core heterocycle, imidazo[2,1-b]thiazole , is typically synthesized via a condensation reaction involving substituted heterocyclic precursors:
- Starting materials : 3-methoxyphenyl-substituted heterocycles such as 3-methoxyphenyl-2-aminothiazoles or related derivatives.
- Method :
- Vilsmeier–Haack formylation or cyclization reactions are employed, often involving reagents like POCl₃ or phosphoryl chloride derivatives, to form the imidazo ring fused with the thiazole core.
- For example, a typical route involves the condensation of 2-aminothiazoles with suitable aldehydes or ketones, followed by cyclization under reflux conditions.
Functionalization at Position 6
- The introduction of the 3-methoxyphenyl group at position 6 can be achieved through cross-coupling reactions (e.g., Suzuki or Ullmann coupling) if a halogenated intermediate is available, or via nucleophilic substitution if appropriate leaving groups are present.
Introduction of the Methanamine Group at Position 5
The key step involves converting the heterocyclic core into the target compound by attaching a methanamine group at position 5:
Formation of the 5-Substituted Intermediate
- Method :
- Nucleophilic substitution or amination of a suitable precursor, such as a halogenated heterocycle (e.g., 5-chloro or 5-bromo derivative), using ammonia or amines under reflux conditions.
- Alternatively, reductive amination of a corresponding aldehyde or ketone intermediate at position 5 can be employed, using formaldehyde and ammonia or primary amines, followed by reduction.
Final Conversion to Methanamine
- The amino group can be introduced via nucleophilic substitution with methanamine (methylamine) or via reductive amination of an aldehyde intermediate, if present, using formaldehyde and hydrogenation conditions.
Research Findings and Data Tables
Recent literature supports the synthesis of heterocyclic compounds similar to imidazo[2,1-b]thiazoles with various substitutions, emphasizing the versatility of these routes:
Note: Exact conditions depend on specific precursors and desired substitution patterns, but the general strategy involves heterocycle formation, functionalization, and amine substitution.
Key Research Data
- Yields : The synthesis of heterocyclic cores like imidazo[2,1-b]thiazoles typically achieves yields of 85-98% under optimized conditions.
- Reaction Conditions : Reflux in polar aprotic solvents such as DMF or ethanol, with catalysts like Pd or Cu for coupling steps, are common.
- Characterization : Structures confirmed via NMR, HRMS, and IR spectroscopy, consistent with literature reports.
Notes and Considerations
- Substituent Effects : The methoxy group on the phenyl ring influences electronic properties, affecting reactivity during coupling and substitution steps.
- Selectivity : Position-specific functionalization requires careful control of reaction conditions to prevent poly-substitution or side reactions.
- Alternative Routes : Direct synthesis via multicomponent reactions or microwave-assisted methods can enhance efficiency.
Summary of Preparation Strategy
Q & A
Q. What are effective synthetic routes for [6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of 2-aminothiazoles with α-halocarbonyl compounds. For example, reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating (e.g., in benzene, 2–4 hours) .
- Step 2: Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling. A palladium-catalyzed reaction (e.g., Pd(OAc)₂, Cs₂CO₃, and triphenylphosphine) between boronate esters and aryl halides is commonly employed .
- Step 3: Functionalization at the C-5 position. For methanamine derivatives, reductive amination or nucleophilic substitution with aliphatic amines (e.g., using formaldehyde and dimethylamine) under acidic conditions (e.g., acetic acid) is performed .
- Purification: Column chromatography (silica gel, eluents like petrol ether/EtOAc) yields pure compounds (50–70% yields) .
Q. How is the purity and structural integrity of the compound validated?
Methodological Answer:
- Elemental Analysis (EA): Used to confirm empirical formula (e.g., C, H, N, S content). For example, EA for a related imidazothiazole derivative showed Calcd./Found: C (51.78/51.52), H (3.62/3.85), N (10.06/10.25) .
- Spectroscopy:
- ¹H/¹³C NMR: Assigns protons and carbons in the heterocyclic core and substituents.
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ peaks).
- Chromatography: HPLC or TLC monitors purity (>95% by area normalization) .
Q. What initial biological screening approaches are recommended?
Methodological Answer:
- Enzyme Inhibition Assays:
- Antimicrobial Screening:
Advanced Research Questions
Q. How do structural modifications at the C-5 position influence biological activity?
Methodological Answer:
- Substituent Effects:
- Methanamine vs. Methylsulfonyl: N,N-Dimethylmethanamine derivatives (e.g., compound 6a ) show enhanced COX-2 selectivity (IC₅₀ < 0.1 µM) compared to methylsulfonyl analogs due to improved hydrophobic interactions .
- Fluorophenyl vs. Methoxyphenyl: Fluorine at the 3-position enhances metabolic stability but reduces anti-inflammatory activity compared to methoxy groups .
- Experimental Design:
Q. What in vitro models are suitable for mechanistic studies?
Methodological Answer:
Q. How can contradictory activity data between structural analogs be resolved?
Methodological Answer:
- Case Example: A methoxyphenyl derivative may show high COX-2 inhibition but low antimicrobial activity.
- Hypothesis Testing: Differences in target engagement (e.g., COX-2 vs. fungal CYP51).
- Data Triangulation:
- Pharmacokinetics: Assess solubility/logP (e.g., methoxy groups improve membrane permeability but reduce aqueous solubility).
- Off-Target Screening: Use proteome-wide affinity assays (e.g., KINOMEscan) to identify unintended targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
